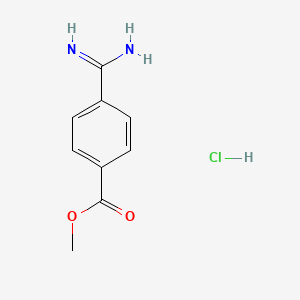

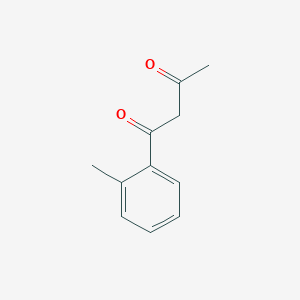

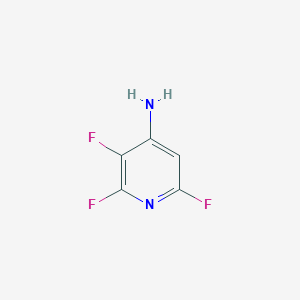

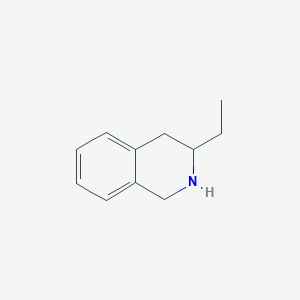

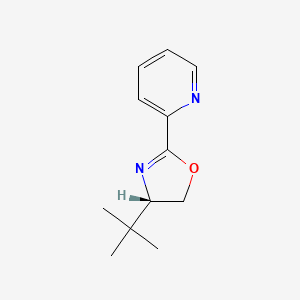

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline

概要

説明

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline is a chiral oxazoline derivative that has been studied in the context of its ability to form complexes with palladium, as well as its potential applications in asymmetric catalysis and herbicidal activity. The tert-butyl group and the pyridyl substituent on the oxazoline ring influence the steric and electronic properties of the molecule, which in turn affect its reactivity and the selectivity of the reactions it is involved in.

Synthesis Analysis

The synthesis of oxazoline derivatives typically involves cyclization reactions starting from amino alcohols or α-bromoketones. For example, an improved synthesis of a related compound, (S,S)-tert-butylbis(oxazoline), was achieved by reducing (S)-tert-leucine to the corresponding amino alcohol, followed by acylation and cyclization to form the bis(oxazoline) with an overall yield of 72% . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could be applied, with adjustments for the introduction of the pyridyl group.

Molecular Structure Analysis

The molecular structure of oxazoline derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The steric bulk of the tert-butyl group and the electronic properties of the pyridyl substituent can influence the conformation of the oxazoline ring and the overall geometry of the molecule. X-ray crystallography and NMR studies have been used to determine the structure of related cyclopalladated oxazoline complexes, revealing puckered conformations and specific chiral configurations .

Chemical Reactions Analysis

Oxazoline derivatives are known to undergo cyclopalladation reactions, where a palladium atom is inserted into a carbon-hydrogen bond of the oxazoline ring. The regioselectivity of this reaction can be influenced by the steric and electronic effects of substituents on the oxazoline ring. For instance, (S)-4-tert-butyl-2-phenyl-2-oxazoline undergoes ortho-palladation due to steric promotion of C-H bond activation, leading to the formation of chiral palladium complexes . These complexes can further react to form μ-chloro analogs and phosphane mononuclear derivatives, which are of interest in asymmetric catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by the oxazoline ring and the substituents attached to it. The tert-butyl group imparts significant steric bulk, which can affect the solubility and reactivity of the molecule. The pyridyl group can engage in π-π interactions and contribute to the electronic properties of the molecule, which are important in its ability to act as a ligand in metal complexes. The herbicidal activities of related 4-substituted oxazolin-2-ones suggest that these compounds can have significant biological activity, which may also be true for this compound .

科学的研究の応用

Cyclopalladation and C-H Bond Activation

- Application : Cyclopalladation of (S)-4-tert-Butyl-2-methyl-2-oxazoline has been explored, showcasing an unprecedented case of (sp3)C−H bond activation resulting in exo-palladacycle formation (Keuseman et al., 2005).

Herbicidal Activities

- Application : The compound plays a role in the synthesis of herbicidally active compounds, specifically 4-substituted 3-aryl-5-tert-butyl-4-oxazolin-2-ones, which show significant activity against various weeds (Kudo et al., 1998).

Asymmetric Catalysis

- Application : It's used in the synthesis of a novel Cu(ii)–pyridineoxazoline containing polymeric catalyst for asymmetric Diels–Alder reactions. This catalyst demonstrated enhanced reaction rate and enantio-selectivity compared to low molecular mass model compounds (Wang et al., 2015).

Chiral Catalyst Ligand Design

- Application : The compound serves as a key component in the design of novel pyridineoxazoline containing optically active helical polymers, which are used as catalyst ligands for asymmetric Diels-Alder reactions, offering enhanced enantioselectivity and reaction rates (Wang et al., 2015).

Homochiral Cyclopalladated Complexes

- Application : Homochiral cyclopalladated complexes of (S)-4-tert-butyl-2-phenyl-2-oxazoline have been synthesized, contributing significantly to the study of ortho-palladation and its applications (Peterson et al., 2002).

Efficient Synthesis Methods

- Application : Research has focused on developing efficient synthesis methods for (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, enhancing the accessibility of this compound for various applications (Shimizu et al., 2013).

Photophysical Properties

- Application : The compound has been studied for its role in modifying the photophysical properties of Os(II) diimine complexes, which has implications in the development of organic light-emitting diodes (Chen et al., 2005).

Safety and Hazards

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .

将来の方向性

While specific future directions for (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline are not mentioned in the search results, it’s worth noting that oxazoline compounds are often used as ligands in various catalytic reactions . This suggests potential applications in the development of new catalysts and synthetic methodologies.

特性

IUPAC Name |

(4S)-4-tert-butyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-12(2,3)10-8-15-11(14-10)9-6-4-5-7-13-9/h4-7,10H,8H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOAIDZRVWJBEG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117408-98-7 | |

| Record name | (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role does (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline play in the described palladium-catalyzed reactions?

A1: this compound, often abbreviated as (S)-t-BuPyOx, functions as a chiral ligand in the palladium-catalyzed conjugate additions of arylboronic acids to β-aryl, β,β-disubstituted enones [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。